![molecular formula C12H14BClF2O2 B2762398 5-Chloro-2,3-difluorophenylboronic acid pinacol ester CAS No. 2246586-13-8](/img/structure/B2762398.png)
5-Chloro-2,3-difluorophenylboronic acid pinacol ester
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Overview
Description
5-Chloro-2,3-difluorophenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2246586-13-8 and a molecular weight of 274.5 . It is a liquid at room temperature and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The linear formula for this compound is C12H14BClF2O2 . This indicates that the molecule is composed of 12 carbon atoms, 14 hydrogen atoms, 1 boron atom, 1 chlorine atom, 2 fluorine atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
Pinacol boronic esters, such as 5-Chloro-2,3-difluorophenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions , which are widely-applied transition metal catalyzed carbon–carbon bond forming reactions .
Physical And Chemical Properties Analysis
As mentioned earlier, 5-Chloro-2,3-difluorophenylboronic acid pinacol ester is a liquid at room temperature and is typically stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 274.5 .
Scientific Research Applications
Catalytic Protodeboronation
Pinacol boronic esters, such as the compound , are highly valuable building blocks in organic synthesis . They are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is one of the most important applications of organoboron compounds . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
Synthesis of Honokiol Analogs
The compound can be used in the synthesis of honokiol analogs, which are known to be angiogenesis inhibitors .
Homo-Coupling Reactions
Homo-coupling reactions are another application of this compound . These reactions involve the coupling of two identical fragments to form a new compound .
Enantioselective Borane Reduction of Trifluoroacetophenone
This compound can be used in the enantioselective borane reduction of trifluoroacetophenone . This reaction is a type of reduction where a chiral borane is used to reduce a ketone to an alcohol .
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Safety And Hazards
properties
IUPAC Name |
2-(5-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDFAVKAJNKOJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3-difluorophenylboronic acid pinacol ester |
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